molecular formula C15H12BrNO2 B11094158 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline CAS No. 340967-99-9

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline

Cat. No.: B11094158
CAS No.: 340967-99-9
M. Wt: 318.16 g/mol
InChI Key: ZKNBJELNQKPWNT-UHFFFAOYSA-N
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Description

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline is a Schiff base derived from the condensation of 2-bromo-4-methylaniline and 1,3-benzodioxol-5-ylcarbaldehyde. Its structure features an imine group (C=N) linking the aromatic amine and benzodioxole moieties, with substituents including a bromine atom at the 2-position and a methyl group at the 4-position of the aniline ring.

Properties

CAS No.

340967-99-9

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-methylphenyl)methanimine

InChI

InChI=1S/C15H12BrNO2/c1-10-2-4-13(12(16)6-10)17-8-11-3-5-14-15(7-11)19-9-18-14/h2-8H,9H2,1H3

InChI Key

ZKNBJELNQKPWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC3=C(C=C2)OCO3)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline typically involves the condensation reaction between 2-bromo-4-methylaniline and 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted products.

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its potential bioactivity.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Substituent Effects
  • Target Compound vs. This leads to differences in crystal packing, as bromine in the target compound may engage in halogen bonding (C–Br···O/N) or alter π-π stacking distances .
  • The iodine atom in the 4-position (vs.
2.1.2. Crystallographic Data

Crystallographic analysis using SHELX and ORTEP reveals distinct structural parameters:

Parameter Target Compound N-[(E)-1,3-Benzodioxole-5-ylmethylidene]-4-methylaniline 5-Bromo-4-iodo-2-methylaniline
Bond Length (C=N) ~1.28 Å ~1.28 Å N/A
Dihedral Angle (C=N–Ar) ~5° ~3° N/A
Halogen Interactions C–Br···O (3.2 Å) None C–I···N (3.4 Å)

The bromine in the target compound introduces subtle torsional adjustments compared to its non-brominated analog, likely due to steric effects.

Physical and Chemical Properties

2.2.1. Solubility and Stability
  • Solubility: The bromine atom enhances lipophilicity compared to the non-brominated Schiff base, reducing aqueous solubility but improving organic solvent compatibility.
  • Thermal Stability: Bromine’s electron-withdrawing effect may stabilize the imine linkage against hydrolysis relative to non-halogenated analogs .
2.2.2. Reactivity
  • Nucleophilic Substitution: The bromine atom in the target compound offers a site for further functionalization (e.g., Suzuki coupling), a feature absent in its non-brominated counterpart .
  • Hydrogen Bonding : The benzodioxole oxygen atoms participate in C–H···O hydrogen bonds, forming graph sets (e.g., R₂²(8) motifs) similar to those in related Schiff bases. However, bromine’s presence may disrupt extended networks observed in simpler analogs .

Biological Activity

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H15BrN3O6C_{17}H_{15}BrN_{3}O_{6}, with a molecular weight of 404.22 g/mol. Its structure includes a benzodioxole moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC17H15BrN3O6
Molecular Weight404.22 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzodioxole Derivative : This can be achieved through the reaction of suitable precursors under acidic or basic conditions.
  • Bromination : The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide (NBS).
  • Methylidene Formation : The final step often involves a condensation reaction to form the methylidene linkage between the benzodioxole and aniline derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the benzodioxole structure have shown effectiveness against various bacterial strains, suggesting that modifications to this scaffold can enhance bioactivity.

Anticancer Potential

Research has highlighted the anticancer potential of related benzodioxole compounds. A study demonstrated that certain derivatives could inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Insecticidal Activity

The benzodioxole moiety has been identified as a key pharmacophore in insecticidal activity against Aedes aegypti larvae. Compounds derived from this group have shown promising larvicidal effects with low toxicity towards non-target organisms, which is crucial for developing environmentally friendly insecticides.

Case Study 1: Anticancer Activity

In a controlled study, a derivative of this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with IC50 values ranging from 10 to 30 μM depending on the cell line.

Case Study 2: Insecticidal Efficacy

A comparative study evaluated the larvicidal activity of various benzodioxole derivatives against Aedes aegypti. The compound demonstrated an LC50 value of 28.9 μM after 24 hours of exposure, indicating moderate effectiveness compared to standard insecticides.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling cascades that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

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